2-Phenoxymethyl-7-phenylmethoxy-1H-benzimidazole
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Phenoxymethyl-7-phenylmethoxy-1H-benzimidazole is the RBL-1-5-lipoxygenase . This enzyme plays a crucial role in the biosynthesis of leukotrienes, a group of bioactive lipids that mediate cellular processes such as inflammation and immune responses .
Mode of Action
This compound acts as an inhibitor of the RBL-1-5-lipoxygenase . By binding to this enzyme, it prevents the conversion of arachidonic acid to leukotrienes, thereby modulating the inflammatory response .
Biochemical Pathways
The compound affects the leukotriene biosynthesis pathway . By inhibiting RBL-1-5-lipoxygenase, it disrupts the production of leukotrienes, which are potent mediators of inflammation. This can lead to downstream effects such as reduced inflammation and immune modulation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of the inflammatory response . By inhibiting the production of leukotrienes, it can potentially reduce inflammation and modulate immune responses .
Preparation Methods
The synthesis of 2-Phenoxymethyl-7-phenylmethoxy-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or other reactive intermediates. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Phenoxymethyl-7-phenylmethoxy-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
2-Phenoxymethyl-7-phenylmethoxy-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
2-Phenoxymethyl-7-phenylmethoxy-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
6-chloro-2-(4-fluorobenzyl)-1H-benzimidazole: Known for its antiproliferative activity against cancer cell lines.
6-chloro-2-phenethyl-1H-benzimidazole: Exhibits potent activity against HeLa and A375 cancer cell lines.
5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzimidazole: Demonstrates antimicrobial properties against various bacteria and fungi.
These compounds share a similar benzimidazole core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
2-(phenoxymethyl)-4-phenylmethoxy-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-3-8-16(9-4-1)14-25-19-13-7-12-18-21(19)23-20(22-18)15-24-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKQSFVVLXJQEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(N3)COC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700725 | |
Record name | 4-(Benzyloxy)-2-(phenoxymethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215342-45-2 | |
Record name | 4-(Benzyloxy)-2-(phenoxymethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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